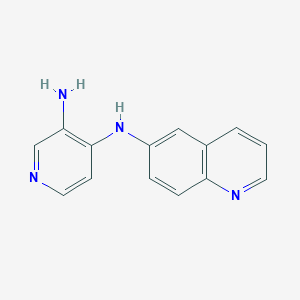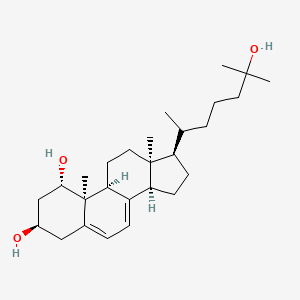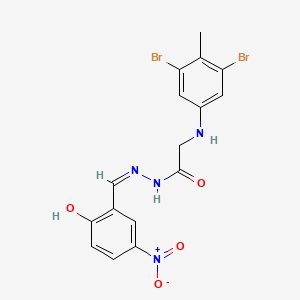
DNA Ligase Inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L67, also known as N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, is a potent and specific inhibitor of DNA ligase IIIα. This compound has gained significant attention due to its ability to preferentially target mitochondrial DNA ligase IIIα, resulting in mitochondrial dysfunction. L67 is primarily used in scientific research, particularly in the study of cancer cell apoptosis and mitochondrial function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L67 involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity .
Industrial Production Methods
While specific industrial production methods for L67 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
化学反応の分析
Types of Reactions
L67 undergoes several types of chemical reactions, including:
Oxidation: L67 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: L67 is capable of undergoing substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of deoxygenated compounds .
科学的研究の応用
L67 has a wide range of applications in scientific research, including:
Cancer Research: L67 is used to study the mechanisms of cancer cell apoptosis, particularly through its ability to induce mitochondrial dysfunction and activate caspase 1-dependent apoptosis
Mitochondrial Studies: The compound is valuable in research focused on mitochondrial function and the role of mitochondrial DNA ligase IIIα in cellular processes.
Drug Development: L67 serves as a lead compound in the development of new anticancer agents, particularly those targeting DNA repair pathways
作用機序
L67 exerts its effects by inhibiting DNA ligase IIIα, an enzyme crucial for the repair of mitochondrial DNA. By targeting this enzyme, L67 induces mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and activation of the caspase 1-dependent apoptosis pathway. This mechanism is particularly effective in cancer cells, which rely heavily on mitochondrial function for survival .
類似化合物との比較
Similar Compounds
L189: Inhibits DNA ligases I, III, and IV, and is a competitive inhibitor with respect to nicked DNA.
Uniqueness of L67
L67 is unique in its specificity for DNA ligase IIIα and its ability to preferentially target mitochondrial DNA ligase IIIα. This specificity makes it particularly valuable in research focused on mitochondrial function and cancer cell apoptosis .
特性
分子式 |
C16H14Br2N4O4 |
|---|---|
分子量 |
486.1 g/mol |
IUPAC名 |
2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7- |
InChIキー |
KFEPVFJQVOMODD-SCDVKCJHSA-N |
異性体SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
正規SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


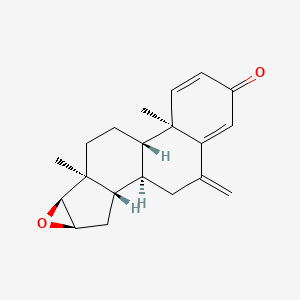
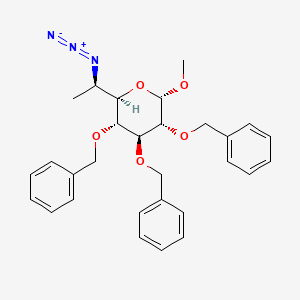
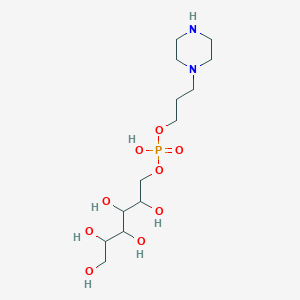
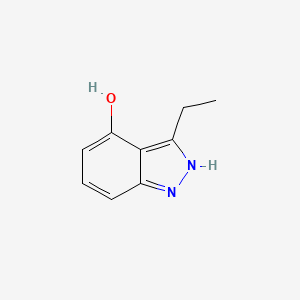

![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
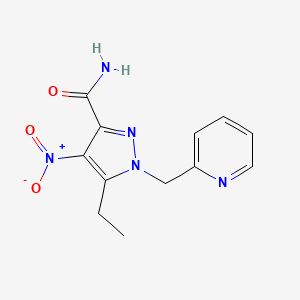
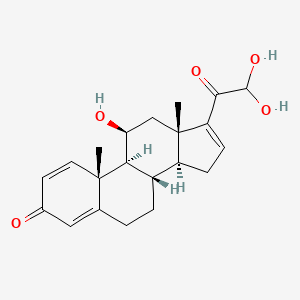
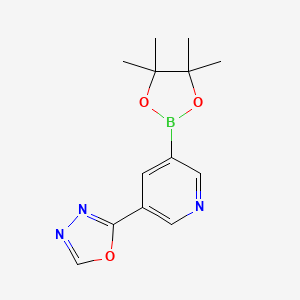
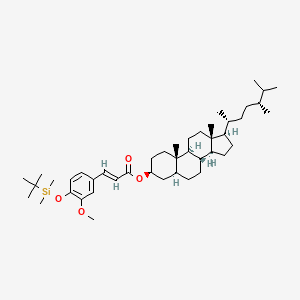
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
